molecular formula C13H19NO B2437886 1-(4-Methylbenzyl)piperidin-4-ol CAS No. 118327-04-1

1-(4-Methylbenzyl)piperidin-4-ol

Cat. No.: B2437886
CAS No.: 118327-04-1
M. Wt: 205.301
InChI Key: MXSYUHKGZVDCLL-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a 4-methylbenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Methylbenzyl)piperidin-4-ol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-Methylbenzyl)piperidin-4-ol can be compared with other similar compounds, such as:

These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. For instance, the fluorine, chlorine, or bromine substituents may enhance the compound’s stability or alter its interaction with biological targets, making each compound unique in its own right.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSYUHKGZVDCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Synthesis of this compound was accomplished according to Scheme 33. To 5.05 g (50 mmol) of 4-hydroxypiperidine and 7.08 g (50 mmol) of p-methylbenzyl chloride in 25 mL of tert-butanol was added excess solid potassium carbonate, and the mixture was heated on a steam bath for 3 h. The mixture was cooled to room temperature and partitioned between ether and water. The organic phase was extracted with cold dilute HCl, and the acidic aqueous phase was extracted with ether twice. The aqueous phase was made basic with ice and 50% aqueous NaOH and extracted with ether. The ether phase was washed with dilute aqueous sodium bicarbonate solution, brine, dried, and evaporated under vacuum to give 5.3 g (52%) of 1-(4-methylbenzyl)-4-hydroxypiperidine (123) as an oil. GC/MS showed 100% purity with a molecular ion of 205.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
7.08 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.15 g (0.00114 mol) of 4-hydroxypiperidine were dissolved in 15 ml of dimethylformamide and cooled to 0°. 1.92 g (0.001037 mol) of 4-methylbenzyl bromide and 1.59 ml (0.0114 mol) of triethylamine were added under argon and the mixture was left to come to room temperature. It was stirred for 18 hrs., the solvent was distilled off and the residue was taken up in ethyl acetate. The organic phase was washed with water and saturated sodium chloride solution, dried over magnesium sulfate and concentrated and the residue was chromatographed on silica gel with dichloromethane/methanol (9:1) as the eluent. 1.028 g (48%) of 1-(4-methyl-benzyl)-piperidin-4-ol were obtained as beige crystals; m.p. 72°-74°.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
1.59 mL
Type
reactant
Reaction Step Two

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